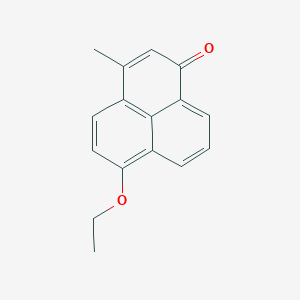

6-乙氧基-3-甲基-1H-菲并烯-1-酮

描述

Synthesis Analysis

The synthesis of phenalenone derivatives, including structures similar to 6-ethoxy-3-methyl-1H-phenalen-1-one, often involves multi-step chemical processes. For instance, Sugihara et al. (1982) described the synthesis of a bridged phenalenone incorporated into the bicyclo[3.2.2]nonane skeleton, which showcases the complex synthetic routes required for such compounds. Similarly, Nanclares et al. (2008) discussed the synthesis of 4-Methoxy-1H-phenalen-1-one, a related compound, starting from 2-methoxynaphthalene, indicating the adaptability of synthetic strategies for phenalenone derivatives (Sugihara et al., 1982); (Nanclares et al., 2008).

Molecular Structure Analysis

The molecular structure of phenalenone derivatives is crucial for their chemical behavior and biological activity. Peng et al. (2015) synthesized a compound with structural similarities to 6-ethoxy-3-methyl-1H-phenalen-1-one and analyzed its crystal structure, highlighting the importance of molecular geometry in understanding the properties of such compounds (Peng et al., 2015).

Chemical Reactions and Properties

Phenalenone compounds engage in various chemical reactions, reflecting their versatile chemical properties. Hünig et al. (1970) explored the reactivity of the 1-ethoxyphenalenium ion, demonstrating the ambident nature of phenalenone ions and their derivatives, which is relevant for understanding the chemical behavior of 6-ethoxy-3-methyl-1H-phenalen-1-one (Hünig & Wolff, 1970).

Physical Properties Analysis

The physical properties of phenalenone derivatives, such as solubility, melting points, and photophysical properties, are influenced by their molecular structure. For example, the phosphorescence of 1H-phenalen-1-one under specific conditions has been investigated, shedding light on the photophysical properties of phenalenone compounds, which may also apply to 6-ethoxy-3-methyl-1H-phenalen-1-one (Flors & Nonell, 2001).

科学研究应用

荧光开关: 6-乙氧基-3-甲基-1H-菲并烯-1-酮已用于新型荧光开关的开发中。这些开关将光致变色组分与化合物作为荧光团结合在一起。开发这些开关使用了两种方法:与光致变色二芳基乙烯分子共价结合,并与 2,3-二芳基环戊-2-烯-1-酮混合。这些开关的光谱特性和荧光猝灭机制已得到研究 (Lonshakov 等,2013)。

相关化合物的合成: 另一项研究重点是使用源自 2-乙酰基-3-羟基-1H-菲并烯-1-酮和芳基肼的 3-羟基-2-[1-(芳基腙)乙基]-1H-菲并烯-1-酮合成 10-芳基-10H-萘并[1,8a,8-fg]吲唑-7-酮。这一过程突出了 6-乙氧基-3-甲基-1H-菲并烯-1-酮相关化合物合成化学中的化学通用性和潜在应用 (Stadlbauer & Hojas,2003)。

天然产物合成: 该化合物还被合成,作为一些木莎植物抗毒素和来自血药草科的天然产物中发现的亚基,证明了其在模仿或研究天然产物化学中的相关性 (Nanclares 等,2008)。

磷光研究: 对结构相似的化合物 1H-菲并烯-1-酮的磷光研究表明了研究 6-乙氧基-3-甲基-1H-菲并烯-1-酮的光物理性质的潜力。该研究揭示了重原子和低温对磷光光谱的影响 (Flors & Nonell,2001)。

对真菌病原体的活性: 从尖叶蕉中分离出菲并烯酮型化合物(其中包括与 6-乙氧基-3-甲基-1H-菲并烯-1-酮相关的结构),并显示出对真菌病原体黑星病菌具有活性。这暗示了在农业或抗真菌研究中的潜在应用 (Otálvaro 等,2007)。

属性

IUPAC Name |

6-ethoxy-3-methylphenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-18-15-8-7-11-10(2)9-14(17)12-5-4-6-13(15)16(11)12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNDSAMBNFQTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=C3C2=C(C=C1)C(=CC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3-methyl-1H-phenalen-1-one | |

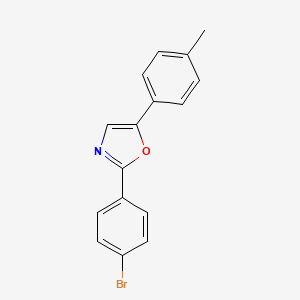

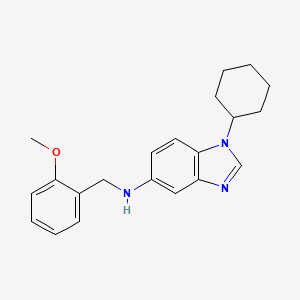

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5649211.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5649252.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)

![1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5649261.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5649275.png)

![N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5649284.png)

![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5649287.png)